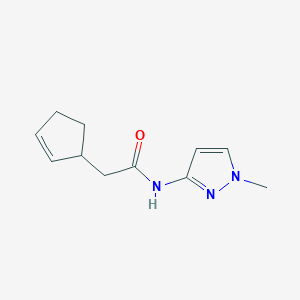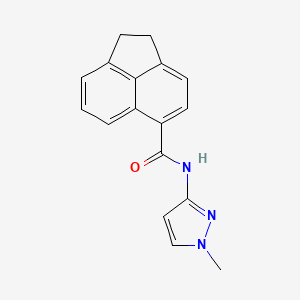
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is a chemical compound that belongs to the family of amides. It is a synthetic compound that is used for various scientific research applications. The compound has been synthesized using different methods, and it has been found to have a mechanism of action that is useful in various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is through the inhibition of voltage-gated sodium channels. The compound binds to the channel's receptor site and prevents the influx of sodium ions into the cell, which results in the inhibition of the action potential. This mechanism of action is useful in the treatment of pain and inflammation, as it reduces the excitability of neurons and the release of neurotransmitters.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has various biochemical and physiological effects. The compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are enzymes involved in the production of prostaglandins and nitric oxide, respectively. The compound has been found to have analgesic effects, which make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been found to have good solubility in various solvents. It is also stable under normal laboratory conditions. However, the compound has limited water solubility, which makes it difficult to use in some experiments. The compound also has a short half-life, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for the study of (E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide. One potential direction is the study of its effects on ion channels other than voltage-gated sodium channels. The compound may have effects on other ion channels, such as calcium channels and potassium channels, which could have implications for the treatment of various diseases. Another potential direction is the study of the compound's effects on the immune system. The compound has been found to have anti-inflammatory effects, and further research could explore its potential as an immunomodulatory agent. Additionally, the compound's potential as a drug delivery system could be explored, as it has been found to have good solubility and stability under normal laboratory conditions.
Méthodes De Synthèse
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is synthesized using a reaction between 3-(furan-2-yl)acrylic acid and 1-phenylbutylamine. The reaction is carried out in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification using chromatography techniques.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has been used in various scientific research applications. It has been found to have anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation. The compound has also been used in the study of the mechanism of action of various biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-7-16(14-8-4-3-5-9-14)18-17(19)12-11-15-10-6-13-20-15/h3-6,8-13,16H,2,7H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUNDYCZZLOCU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)
![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)




![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)




![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)